Cas no 65619-09-2 (4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile)

4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile
- 1-(2-methylphenyl)-4-oxocyclohexane-1-carbonitrile
- 1-(2-methylphenyl)-4-oxoCyclohexanecarbonitrile
- 4-OXO-1-O-TOLYLCYCLOHEXANECARBONITRILE
- 1-cyano-1-(2-methylphenyl)cyclohexan-4-one
- 4-Cyano-4-(o-tolyl)-cyclohexanon
- 4-cyano-4-(o-tolyl)cyclohexanone
- 4-methylphenyl-4-cyano-cyclohexanone
- AK132216
- KB-40177
- RL04500
- SureCN2294184
- 4-oxo-1-(o-tolyl)cyclohexane-1-carbonitrile
- 65619-09-2
- DA-03874
- 4-Cyano-4-(2-methylphenyl)cyclohexanone
- SCHEMBL2294184
- J-515902
- DTXSID00503804
- CS-0454581
-
- MDL: MFCD11849766
- Inchi: InChI=1S/C14H15NO/c1-11-4-2-3-5-13(11)14(10-15)8-6-12(16)7-9-14/h2-5H,6-9H2,1H3
- InChI Key: ALYQPOYEXMIQDZ-UHFFFAOYSA-N
- SMILES: CC1=CC=CC=C1C2(CCC(=O)CC2)C#N
Computed Properties
- Exact Mass: 213.11545
- Monoisotopic Mass: 213.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- PSA: 40.86
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525248-1g |
4-Oxo-1-(o-tolyl)cyclohexane-1-carbonitrile |
65619-09-2 | 98% | 1g |
¥4057.00 | 2024-05-05 | |
Aaron | AR00F8B7-1g |
4-Cyano-4-(2-methylphenyl)cyclohexanone |
65619-09-2 | 97% | 1g |
$318.00 | 2025-02-11 | |
Crysdot LLC | CD12046095-1g |
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile |
65619-09-2 | 95+% | 1g |
$551 | 2024-07-24 | |
Chemenu | CM202613-1g |
4-oxo-1-(o-tolyl)cyclohexane-1-carbonitrile |
65619-09-2 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A019138709-1g |
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile |
65619-09-2 | 95% | 1g |
$620.10 | 2023-09-01 | |
Aaron | AR00F8B7-500mg |
4-Cyano-4-(2-methylphenyl)cyclohexanone |
65619-09-2 | 97% | 500mg |
$180.00 | 2025-02-11 | |
1PlusChem | 1P00F82V-500mg |
4-CYANO-4-(2-METHYLPHENYL)CYCLOHEXANONE |
65619-09-2 | 97% | 500mg |
$163.00 | 2024-04-22 | |
1PlusChem | 1P00F82V-5g |
4-CYANO-4-(2-METHYLPHENYL)CYCLOHEXANONE |
65619-09-2 | 97% | 5g |
$845.00 | 2024-04-22 | |
Chemenu | CM202613-1g |
4-oxo-1-(o-tolyl)cyclohexane-1-carbonitrile |
65619-09-2 | 95% | 1g |
$520 | 2021-08-04 | |
1PlusChem | 1P00F82V-1g |
4-CYANO-4-(2-METHYLPHENYL)CYCLOHEXANONE |
65619-09-2 | 97% | 1g |
$278.00 | 2024-04-22 |
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile Related Literature
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile
Professional Introduction to 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile (CAS No. 65619-09-2)
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile, with the chemical formula C11H11O2N, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its CAS number CAS No. 65619-09-2, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a cyclohexane ring substituted with a nitrile group and an oxo group, along with an o-tolyl (para-methylphenyl) moiety, makes it a versatile intermediate for various synthetic pathways.
The synthesis of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile typically involves multi-step organic reactions, often starting from readily available precursors such as o-tolyl-substituted cyclohexanone. The introduction of the nitrile group at the 1-position and the formation of the oxo group at the 4-position are critical steps that determine the compound's reactivity and utility. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution, are commonly employed to achieve high yields and purity.
In recent years, 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile has been explored for its potential in medicinal chemistry. Its structural framework suggests applications as a building block for more complex pharmacophores. The nitrile group can be further functionalized into amides or carboxylic acids, while the oxo group provides a site for hydrogen bonding interactions. These properties make it valuable in designing molecules with specific biological activities.
One of the most promising areas of research involving 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile is its role in developing novel therapeutic agents. Studies have indicated that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors, making them candidates for treating conditions such as inflammation, pain, and neurological disorders. For instance, modifications to the o-tolyl substituent have shown enhanced binding affinity to target proteins, suggesting its potential as a lead compound in drug discovery.
The chemical stability and reactivity of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile also make it an attractive candidate for industrial applications. Its ability to undergo selective reactions allows for the synthesis of more complex molecules without unwanted side products. This has implications in large-scale pharmaceutical production, where efficiency and cost-effectiveness are paramount. Additionally, the compound's solubility profile can be tailored through structural modifications, enhancing its suitability for different formulations.
The latest research in this field has highlighted the importance of understanding the stereochemistry of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile. The cyclohexane ring can exist in either the R or S configuration, which can significantly influence the compound's biological activity. Stereocontrolled synthesis methods have been developed to produce enantiomerically pure forms of this compound, enabling more precise studies on their pharmacological effects. Such advancements are crucial for optimizing drug candidates and minimizing off-target effects.
In conclusion, 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile (CAS No. 65619-09-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.
65619-09-2 (4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile) Related Products
- 25115-74-6(4-Cyano-4-phenylcyclohexanone)
- 65619-01-4(4-Cyano-4-(4-methylphenyl)cyclohexanone)
- 73312-15-9(4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 157047-98-8(Benzomalvin C)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)




